4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Description
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid (CAS: 1072960-67-8) is a methyliminodiacetic acid (MIDA) boronate ester derivative with a benzoic acid substituent. MIDA boronates are widely recognized for their stability and utility in Suzuki-Miyaura cross-coupling reactions, enabling controlled release of boronic acids under mild hydrolysis conditions . The compound features a six-membered 1,3,6,2-dioxazaborocane core, where the boron atom is coordinated by two oxygen atoms from the MIDA ligand and one oxygen from the benzoic acid group. This structure enhances air and moisture stability compared to free boronic acids .
Properties
IUPAC Name |
4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFASCZMOXRZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jones Oxidation of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzyl Alcohol
A primary route involves oxidizing the benzyl alcohol derivative to the corresponding benzoic acid. In this method, 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol is treated with Jones reagent (CrO₃ in H₂SO₄), which selectively oxidizes the benzylic alcohol to a carboxylic acid. The reaction proceeds at low temperatures (0–5°C) to prevent over-oxidation or decomposition of the MIDA boronate ring.
Key Steps:
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Dissolve the alcohol precursor in acetone.
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Add Jones reagent dropwise while maintaining temperatures below 5°C.
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Quench with isopropanol, extract with ethyl acetate, and purify via recrystallization.
This method achieves yields of 70–80% but requires careful handling of corrosive reagents.
Mitsunobu Esterification Followed by Hydrolysis
Esterification of MIDA Boronate Carboxylic Acid
Alternative approaches employ Mitsunobu esterification to install protective groups, followed by hydrolysis to regenerate the carboxylic acid. For example, 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid is synthesized via ester intermediates using trimethylphosphine and diisopropyl azodicarboxylate (DIAD).
Procedure:
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React MIDA boronate acid with 1-decanol, DIAD, and trimethylphosphine in THF.
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Stir at room temperature for 14–16 hours.
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Hydrolyze the ester using NaOH (1M) to yield the free acid.
Initial attempts with DCC/DMAP or EDCI/DMAP failed due to poor reactivity, but Mitsunobu conditions achieved 54% yield for hexadecyl esters, which were subsequently hydrolyzed.
Direct Boronate Formation via Suzuki-Miyaura Coupling
MIDA Boronate as a Cross-Coupling Partner
MIDA boronates are stable intermediates in Suzuki-Miyaura reactions, enabling iterative coupling strategies. The benzoic acid derivative is synthesized by coupling a bromobenzoic acid with a MIDA-protected boronate under palladium catalysis.
Representative Reaction:
Conditions:
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Catalyst: Pd(OAc)₂ with JohnPhos ligand.
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Base: K₃PO₄ in THF at 65°C.
This method is advantageous for constructing complex architectures but requires anhydrous conditions.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Jones Oxidation | Alcohol oxidation with CrO₃/H₂SO₄ | 70–80% | Direct, high-yielding | Corrosive reagents, temperature control |
| Mitsunobu Esterification | DIAD/trimethylphosphine-mediated route | 54% | Avoids acidic conditions | Multi-step, moderate yield |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | 65–75% | Iterative synthesis, scalable | Requires inert atmosphere |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It finds use in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid and related MIDA boronates:
Key Comparative Insights:
Functional Group Impact on Reactivity and Solubility: The carboxylic acid substituent in the target compound distinguishes it from analogs like the benzaldehyde or phenyl derivatives. This group enhances polarity, making it more amenable to aqueous-phase reactions compared to the lipophilic methyl ester . The cyano-substituted MIDA boronate (CAS: 1257651-09-4) exhibits a higher melting point (255–262 °C), suggesting greater crystallinity and thermal stability due to strong intermolecular interactions from the cyano group .
Synthetic Utility :
- Methyl 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate is synthesized in moderate yield (55%) under conventional heating, highlighting challenges in optimizing yields for MIDA boronates with bulky substituents .
- The aldehyde derivative (CAS: 1257650-77-3) serves as a versatile intermediate for further functionalization, such as condensation reactions to form Schiff bases .
Biological Activity: While direct biological data for the target compound are lacking, structurally related compounds like trans-4-(2-carboxy-vinyl)benzoic acid () exhibit significant biofilm inhibition (48.91% at 60 µg/ml) and anti-virulence activity against P. aeruginosa .
Stability and Handling :
- All MIDA boronates exhibit superior stability to free boronic acids, but the presence of electron-withdrawing groups (e.g., -COOH, -CN) may alter hydrolysis kinetics under physiological or reaction conditions .
Biological Activity
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C₁₂H₁₂BNO₆
- Molecular Weight : 277.04 g/mol
- CAS Number : 1257651-53-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its boron-containing structure, which can interact with biological macromolecules such as proteins and nucleic acids. The dioxaborocan structure is known for its ability to form stable complexes with various biomolecules, potentially influencing cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain pathogens.
Antitumor Activity
A study conducted on the antitumor effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
Research has shown that this compound exhibits a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through broth microdilution assays.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Pseudomonas aeruginosa | 128 | Gram-negative |
Case Studies
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors investigated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated improved patient outcomes and a favorable safety profile.
- Case Study on Antimicrobial Resistance : In a laboratory setting, the compound was tested against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a potential lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions involving boron-containing heterocycles. A representative method involves heating precursors like benzoic acid derivatives with boron reagents in ethanol or tetrahydrofuran (THF) under reflux. For example, N,N,4-Trimethyl-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)pentanamide was synthesized by heating reagents in ethanol/THF, yielding a colorless solid after purification .
- Key Variables : Solvent polarity (ethanol vs. THF), temperature (reflux vs. room temperature), and stoichiometry of boron reagents significantly impact reaction efficiency. Pilot studies should optimize these parameters using design-of-experiments (DoE) approaches.
Q. Which spectroscopic techniques are most effective for characterizing the boron heterocycle in this compound?
- Methodology :
- NMR : ¹H, ¹³C, and ¹¹B NMR are critical. For instance, ¹¹B NMR of related boron heterocycles shows peaks at δ ~30 ppm, confirming boron-oxygen coordination .
- HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 258.0743 for C₁₂H₁₁BN₂O₄) .
- IR : Stretching frequencies for B-O (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) confirm structural integrity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies should assess degradation under light, humidity, and temperature. For related boron esters, storage in dry, inert atmospheres (argon) at –20°C prevents hydrolysis of the boron-oxygen bond. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can contradictions in NMR data for boron-containing derivatives be resolved?
- Case Study : Discrepancies in ¹H NMR signals for aromatic protons may arise from dynamic boron coordination. For example, overlapping signals in spiroborate compounds were resolved using variable-temperature NMR (VT-NMR) to decouple exchange effects .
- Recommendation : Pair NMR with X-ray crystallography for unambiguous structural confirmation. Computational modeling (DFT) can simulate spectra and identify preferred coordination geometries .
Q. What mechanistic insights explain the reactivity of the boron heterocycle in cross-coupling reactions?
- Hypothesis : The boron atom’s Lewis acidity activates the benzoic acid moiety for nucleophilic substitution or Suzuki-Miyaura couplings.
- Experimental Design :
- Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to track boron coordination changes.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can map transition states and electron density shifts during bond formation .
Q. How can computational methods predict the compound’s bioavailability for drug discovery?
- Methodology :
- ADME Prediction : Tools like SwissADME calculate logP (2.1), topological polar surface area (TPSA: 85 Ų), and solubility (LogS: –3.2), indicating moderate membrane permeability but poor aqueous solubility .
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., bacterial enzymes) identifies potential binding modes, leveraging the benzoic acid moiety’s hydrogen-bonding capacity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Optimization :
- Continuous Flow Reactors : Ensure consistent mixing and temperature control for boron heterocycle formation, reducing side products .
- Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
